Lanatoside A
CAS No.: 17575-20-1
Cat. No.: VC21350043
Molecular Formula: C49H76O19
Molecular Weight: 969.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17575-20-1 |
---|---|
Molecular Formula | C49H76O19 |
Molecular Weight | 969.1 g/mol |
IUPAC Name | [6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |
Standard InChI | InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3 |
Standard InChI Key | YFGQJKBUXPKSAW-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O |
SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |
Chemical Properties and Structure
Molecular Structure
Lanatoside A possesses a complex structure typical of cardiac glycosides, consisting of a steroid nucleus with an unsaturated lactone ring at C-17 and multiple sugar moieties. The IUPAC name reflects this structural complexity: (2R,3R,4S,6S)-6-{[(2R,3S,4S,6S)-4-hydroxy-6-{[(2R,3S,4S,6R)-4-hydroxy-6-{[(1S,2S,7R,10R,11S,14R,15R)-11-hydroxy-2,15-dimethyl-14-(5-oxo-2,5-dihydrofuran-3-yl)tetracyclo[8.7.0.02,7.011,15]heptadecan-5-yl]oxy}-2-methyloxan-3-yl]oxy}-2-methyloxan-3-yl]oxy}-2-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-4-yl acetate .
The monoisotopic mass of Lanatoside A is 968.498 g/mol, slightly different from its average molecular mass of 969.128 g/mol, which reflects the natural isotopic distribution of its constituent elements .
Physical and Chemical Properties
The physical state of Lanatoside A at standard conditions is crystalline. As a cardiac glycoside, it exhibits:
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Limited water solubility
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Greater solubility in polar organic solvents
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Characteristic UV absorption profile
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Stability considerations similar to other cardiac glycosides
Table 1: Key Physical and Chemical Properties of Lanatoside A
Natural Sources and Occurrence
Botanical Sources
Lanatoside A has been reported specifically in Digitalis viridiflora and Digitalis lamarckii, distinguishing it from other cardiac glycosides that occur in different Digitalis species . While the more commonly studied Digitalis lanata is known to contain Lanatoside C, the distribution of Lanatoside A appears to be more limited to specific Digitalis species.
Biosynthesis and Metabolism
The biosynthesis of cardiac glycosides in Digitalis species involves complex pathways starting from cholesterol or other sterol precursors. The production of Lanatoside A likely follows similar pathways to other cardiac glycosides, involving:
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Formation of the steroidal nucleus
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Attachment of the lactone ring
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Sequential addition of sugar moieties
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Specific oxidation and acetylation steps
The relative concentrations of different lanatosides can vary based on plant species, growth conditions, and developmental stage.
Analytical Methods and Identification
Spectroscopic Techniques
The identification and quantification of Lanatoside A typically employ a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
While the search results don't provide specific protocols for Lanatoside A analysis, related research on Lanatoside C indicates that HPLC methods have been developed for the determination of lanatosides in Digitalis plant material .
Comparison with Related Compounds
Structural Relationships
Lanatoside A is part of a family of related cardiac glycosides, including Lanatoside B and the more extensively studied Lanatoside C. These compounds share core structural features but differ in specific substituents or sugar components. Notably, mixtures of Lanatosides A, B, and C have been used therapeutically .
Table 2: Relationship between Lanatoside A and Other Cardiac Glycosides
Compound | Key Structural Differences from Lanatoside A | Primary Source |
---|---|---|
Lanatoside C | Differs in the steroidal core structure | Digitalis lanata |
Digoxin | Can be obtained from Lanatoside C by hydrolytic removal of acetyl and glucose moieties | Derived from Lanatoside C |
Digitoxin | Lacks certain hydroxyl groups present in Lanatoside A | Various Digitalis species |
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